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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for assessing the cellular effects of BAY-
155, a potent and selective inhibitor of the menin-MLL interaction, using flow cytometry. The
described assays are essential for characterizing the compound’'s mechanism of action,
including its impact on apoptosis, cell cycle progression, and cell surface marker expression in
cancer cells.

Introduction to BAY-155

BAY-155 is a small molecule inhibitor that disrupts the protein-protein interaction between
menin and Mixed Lineage Leukemia (MLL) fusion proteins, which are critical drivers in certain
types of leukemia, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia
(ALL).[1][2] This inhibition leads to the downregulation of key target genes, like MEIS1, and the
upregulation of differentiation markers, such as CD11b and MNDA, ultimately resulting in anti-
proliferative effects in susceptible cancer cell lines.[1][3][4] Flow cytometry is an indispensable
tool for quantifying these cellular responses to BAY-155 treatment at a single-cell level.

Data Presentation: Expected Outcomes of BAY-155
Treatment
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The following tables summarize the anticipated quantitative data from flow cytometry analysis
of cancer cell lines (e.g., MOLM-13, MV4-11) treated with BAY-155.

Table 1: Apoptosis Induction by BAY-155.

. % Late . .

% Early Apoptotic . . % Live (Annexin
Treatment Group ) Apoptotic/Necrotic

(Annexin V+/PI-) . V-IPI-)

(Annexin V+/PI+)

Vehicle Control 5211 3.1+0.8 91.7x15
BAY-155 (Low Dose) 158+25 84+13 75.8+3.2
BAY-155 (High Dose)  35.2+4.1 18.9+2.38 459+5.7

Table 2: Cell Cycle Arrest Induced by BAY-155.

Treatment Group % GO0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 45.3+3.8 38.1+29 16.6 +1.7
BAY-155 (Low Dose) 60.1+4.5 25421 145+1.9
BAY-155 (High Dose) 75.6 £5.2 12.3+1.8 121 +15

Table 3: Modulation of Cell Surface Marker Expression by BAY-155.

Mean Fluorescence

Treatment Group % CD11b Positive Cells .
Intensity (MFI) of CD11b
Vehicle Control 8.7+13 150 + 25
BAY-155 (Low Dose) 254 +3.1 450 + 50
BAY-155 (High Dose) 58.9+6.2 980 + 110

Mandatory Visualizations
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Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and
Propidium lodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis following BAY-155

treatment.[5]

Materials:
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o Leukemia cell line (e.g., MOLM-13, MV4-11)
e BAY-155

e Vehicle control (e.g., DMSO)

o Complete culture medium

e Phosphate-Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
1X Binding Buffer)

e Flow cytometry tubes
Procedure:

o Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10”6 cells/mL in a suitable
culture vessel. Treat the cells with the desired concentrations of BAY-155 and a vehicle
control. Incubate for 24-72 hours.

o Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5
minutes.

e Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
o Resuspension: Resuspend the cells in 100 pL of 1X Binding Buffer.

e Staining: Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.

e Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze immediately by flow
cytometry.

Data Interpretation:

» Live cells: Annexin V-negative and Pl-negative.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Early apoptotic cells: Annexin V-positive and Pl-negative.

» Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium lodide
(P1) Staining

This protocol determines the distribution of cells in different phases of the cell cycle after BAY-
155 treatment.[6][7]

Materials:

o Treated and control cells from the experimental setup
e Cold PBS

e 70% Ethanol (ice-cold)

e RNase A (100 pg/mL)

e Propidium lodide (50 pg/mL)

e Flow cytometry tubes

Procedure:

o Cell Harvesting and Fixation: Harvest approximately 1 x 10”6 cells per sample. Wash with
cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of cold PBS.
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate
at -20°C for at least 2 hours.

e Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash
the cell pellet twice with cold PBS.

o Staining: Resuspend the cell pellet in 500 pL of PI staining solution containing RNase A.
Incubate for 30 minutes at room temperature in the dark.
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» Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content
histogram.

Data Interpretation:
¢ GO/G1 phase: Cells with 2n DNA content.
o S phase: Cells with DNA content between 2n and 4n.

e G2/M phase: Cells with 4n DNA content.

Protocol 3: Cell Surface Marker Staining (e.g., CD11b)

This protocol measures the expression of cell surface markers, such as the differentiation
marker CD11b, following BAY-155 treatment.[8][9]

Materials:

» Treated and control cells

o Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
e Fluorochrome-conjugated anti-CD11b antibody

* |sotype control antibody

e Fc block (optional, for cells with high Fc receptor expression)[9]

o Flow cytometry tubes

Procedure:

o Cell Harvesting: Harvest approximately 1 x 10”6 cells per sample.

e Washing: Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at
300 x g for 5 minutes.

e Fc Blocking (Optional): If necessary, resuspend the cells in 100 pL of staining buffer
containing Fc block and incubate for 10 minutes at 4°C.[9]
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e Antibody Staining: Add the pretitrated amount of fluorochrome-conjugated anti-CD11b
antibody or the corresponding isotype control. Vortex gently and incubate for 30 minutes at
4°C in the dark.[9]

e Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

e Resuspension and Analysis: Resuspend the final cell pellet in 500 pL of staining buffer and
analyze by flow cytometry.

Data Interpretation:

o Compare the percentage of CD11b-positive cells and the Mean Fluorescence Intensity (MFI)
between BAY-155-treated and vehicle control samples. An increase in both parameters
indicates induced differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry
Analysis Following BAY-155 Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363436#flow-cytometry-analysis-after-bay-155-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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